molecular formula C22H26N2O5 B2671171 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide CAS No. 941919-33-1

3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide

Cat. No.: B2671171
CAS No.: 941919-33-1
M. Wt: 398.459
InChI Key: KQDKABAFFOTODO-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is a complex organic compound that features a trimethoxybenzamide core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide typically involves multiple steps, starting with the preparation of the trimethoxybenzamide core. The core can be synthesized through the methylation of gallic acid derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and stringent reaction conditions to control temperature, pressure, and pH levels .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The trimethoxyphenyl group is known to interact with tubulin and other proteins, which can disrupt cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4,5-Trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in research .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O5/c1-14-8-9-16(13-17(14)24-10-6-5-7-20(24)25)23-22(26)15-11-18(27-2)21(29-4)19(12-15)28-3/h8-9,11-13H,5-7,10H2,1-4H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDKABAFFOTODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)N3CCCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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